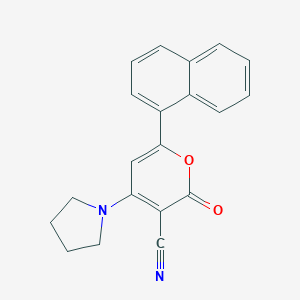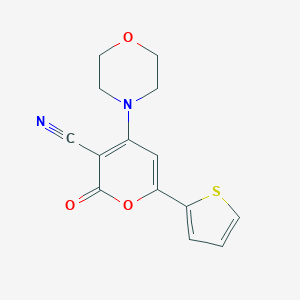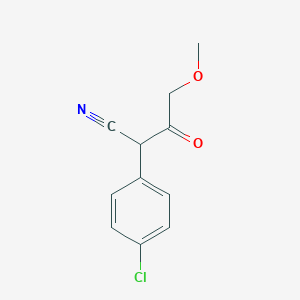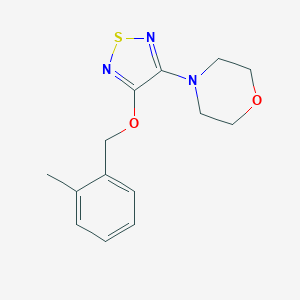![molecular formula C25H28N4O3 B246595 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a benzimidazole derivative that has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to have various biochemical and physiological effects. Some of the most significant effects include:
Anti-cancer properties: This compound has been found to inhibit the growth of various cancer cells by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Anti-inflammatory properties: 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation.
Neuroprotective properties: Studies have shown that this compound has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are associated with these disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has several advantages and limitations for lab experiments. Some of the most significant advantages include:
Specificity: This compound has been found to have specific effects on cancer cells, inflammatory cells, and neurons, which makes it a promising candidate for targeted therapy.
Low toxicity: 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has been found to have low toxicity in animal studies, which makes it a safe candidate for further research.
Some of the limitations of this compound for lab experiments include:
Cost: The synthesis of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a multi-step process that involves the use of various reagents and solvents, which makes it a costly compound to produce.
Direcciones Futuras
1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has shown promising results in various studies related to cancer treatment, inflammation, and neurodegenerative disorders. Some of the future directions for research include:
Clinical Trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Drug Delivery Systems: The development of drug delivery systems that can target this compound to specific cells or tissues could enhance its therapeutic potential.
Structural Modifications: The synthesis of structural analogs of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone could lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a promising compound that has potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for the synthesis of this compound is the reaction of 4-methoxyphenyl isocyanate with 1-(2-oxo-2-(1-piperidinyl)ethyl)-1H-benzimidazole-2-carboxylic acid followed by the addition of pyrrolidine and acetic anhydride. The final product is obtained after purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has shown potential applications in various fields of medicine. Some of the most promising areas of research include cancer treatment, inflammation, and neurodegenerative disorders.
Cancer Treatment: Several studies have shown that 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis.
Inflammation: 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has also been found to have anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation.
Neurodegenerative Disorders: Studies have also shown that 1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone has potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid beta and alpha-synuclein, two proteins that are associated with these disorders.
Propiedades
Fórmula molecular |
C25H28N4O3 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-4-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H28N4O3/c1-32-20-11-9-19(10-12-20)28-16-18(15-23(28)30)25-26-21-7-3-4-8-22(21)29(25)17-24(31)27-13-5-2-6-14-27/h3-4,7-12,18H,2,5-6,13-17H2,1H3 |
Clave InChI |
QBOVCIXOVCIOPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
SMILES canónico |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)

![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)
